2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C12H15NO3S It is known for its unique chemical structure, which includes an acetamido group, a phenyl ring, and a sulfanyl group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate typically involves the reaction of 4-acetamidothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ethyl acetate derivatives.
Scientific Research Applications
2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Aminophenyl)sulfanyl]ethyl acetate: Similar structure but with an amino group instead of an acetamido group.
2-[(4-Methylphenyl)sulfanyl]ethyl acetate: Similar structure but with a methyl group instead of an acetamido group.
2-[(4-Nitrophenyl)sulfanyl]ethyl acetate: Similar structure but with a nitro group instead of an acetamido group.
Uniqueness
2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties
Properties
CAS No. |
184889-61-0 |
---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfanylethyl acetate |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11-3-5-12(6-4-11)17-8-7-16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
QCGOHJJRAUZLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.